molecular formula C11H18N2O3 B2882407 tert-butyl N-(4-cyanooxan-4-yl)carbamate CAS No. 519031-87-9

tert-butyl N-(4-cyanooxan-4-yl)carbamate

Cat. No. B2882407
M. Wt: 226.276
InChI Key: GFMHNORFBIULNJ-UHFFFAOYSA-N
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Description

“tert-butyl N-(4-cyanooxan-4-yl)carbamate” is a chemical compound with the CAS Number: 519031-87-9 . It has a molecular weight of 226.28 . The IUPAC name for this compound is tert-butyl (4-cyanotetrahydro-2H-pyran-4-yl)carbamate . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “tert-butyl N-(4-cyanooxan-4-yl)carbamate” is 1S/C11H18N2O3/c1-10(2,3)16-9(14)13-11(8-12)4-6-15-7-5-11/h4-7H2,1-3H3,(H,13,14) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“tert-butyl N-(4-cyanooxan-4-yl)carbamate” is a powder that is stored at room temperature . The compound has a molecular weight of 226.28 .

Scientific Research Applications

Organic Synthesis and Intermediate Applications

  • Enantioselective Synthesis : A study highlighted the synthesis of a carbocyclic analogue of a protected β-d-2-deoxyribosylamine, where tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as a critical intermediate for crafting carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its role in nucleotide mimicry and potential therapeutic applications (Ober et al., 2004).

Catalysis and Chemical Transformations

  • Palladium-Catalyzed Amidation : The use of tert-butyl carbamate in palladium-catalyzed cross-coupling reactions with various aryl halides demonstrates its versatility as a reagent for synthesizing desired compounds in moderate to excellent yields, underscoring its utility in complex organic synthesis (Qin et al., 2010).

Material Science and Sensory Applications

  • Organogel and Nanofiber Formation : Research on benzothizole modified carbazole derivatives, where tert-butyl groups contribute significantly to gel formation and self-assembly into nanofibers, highlights the importance of tert-butyl carbamate derivatives in material science, particularly for constructing fluorescent sensory materials for detecting volatile acid vapors (Sun et al., 2015).

Environmental Chemistry

  • CO2 Fixation : An innovative approach to atmospheric CO2 fixation using tert-butyl hypoiodite (t-BuOI) to convert unsaturated amines into cyclic carbamates demonstrates a potential pathway for carbon capture and utilization, turning greenhouse gases into valuable chemical feedstocks (Takeda et al., 2012).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl N-(4-cyanooxan-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-11(8-12)4-6-15-7-5-11/h4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMHNORFBIULNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(4-cyanooxan-4-yl)carbamate

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 4-(aminocarbonyl)tetrahydro-2H-pyran-4-yl-carbamate (C-25) and triethylamine (2.1 eq.) in dichloromethane was cooled to 0° C. and trifluoroacetic anhydride (1.1 eq.) was added dropwise under nitrogen. Stirring was continued for 1 hour allowing the mixture to reach room temperature. Volatiles were removed in vacuo and residue was taken up in ethyl acetate, washed with HCl 1N, brine and dried over Na2SO4. Evaporation gave a crude which was purified by flash chromatography on silica gel (eluent:petroleum ether:ethyl acetate=7:3) to give the title compound (C-26), colorless oil, as a 8:2 mixture of two rotamers by 1H NMR.
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Synthesis routes and methods II

Procedure details

To a solution of 4-cyanotetrahydro-2H-pyrane-4-carboxylic acid (1.69 g) synthesized according to the method described in Journal of the American Chemical Society, 1942, vol. 64, p. 1672 in tetrahydrofuran (20 mL) and tert-butanol (80 mL), diphenylphosphonyl azide (2.32 mL) and triethylamine (1.51 mL) were added at room temperature, and the mixture was stirred at 80° C. for 3 hours. The reaction mixture was cooled to room temperature, and then ethyl acetate and saturated aqueous sodium chloride were added. The organic layer was separated, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (eluent, 100 to 0% hexane in ethyl acetate) to obtain tert-butyl (4-cyanotetrahydro-2H-pyran-4-yl)carbamate (G14, 1.38 g).
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